1,3-Dimethylbicyclo[1.1.0]butane
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Overview
Description
1,3-Dimethylbicyclo[110]butane is a hydrocarbon with the molecular formula C₆H₁₀ It is a member of the bicyclo[110]butane family, characterized by its highly strained bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylbicyclo[1.1.0]butane can be synthesized through several methods. One common approach involves the reaction of 1,3-dihalocyclobutanes with alkali metals. For example, 1-bromo-3-chlorocyclobutane can be treated with sodium in dioxane to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. Most synthesis methods are carried out on a laboratory scale for research purposes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylbicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form less strained hydrocarbons.
Substitution: It can undergo substitution reactions at the bridgehead positions.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens or organometallic compounds can be used under appropriate conditions.
Major Products
Hydrogenation: Produces less strained hydrocarbons.
Substitution: Yields substituted bicyclo[1.1.0]butanes with various functional groups.
Scientific Research Applications
1,3-Dimethylbicyclo[1.1.0]butane is valued in scientific research for its role in “strain release” chemistry. This compound serves as an intermediate in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . These structures are important in bioconjugation processes and drug design due to their unique properties and reactivity .
Mechanism of Action
The mechanism of action of 1,3-dimethylbicyclo[1.1.0]butane involves the release of strain energy upon undergoing chemical reactions. This strain release drives the formation of more stable products, making the compound a useful intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without methyl substitutions.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the ring structure.
Uniqueness
1,3-Dimethylbicyclo[1.1.0]butane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 1 and 3 positions adds steric hindrance and affects the compound’s chemical behavior compared to its unsubstituted counterpart .
Properties
CAS No. |
930-25-6 |
---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
1,3-dimethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C6H10/c1-5-3-6(5,2)4-5/h3-4H2,1-2H3 |
InChI Key |
IGAOOQCFXPSZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(C2)C |
Origin of Product |
United States |
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